molecular formula C16H10Cl2O2 B3041653 6-Chloro-3-(3 inverted exclamation mark -chlorophenyl)-4-methylcoumarin CAS No. 332104-60-6

6-Chloro-3-(3 inverted exclamation mark -chlorophenyl)-4-methylcoumarin

Cat. No.: B3041653
CAS No.: 332104-60-6
M. Wt: 305.2 g/mol
InChI Key: FIMCIEFQRILYPW-UHFFFAOYSA-N
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Description

6-Chloro-3-(3'-chlorophenyl)-4-methylcoumarin is a halogenated coumarin derivative characterized by a chloro substituent at the 6-position of the coumarin core, a 3'-chlorophenyl group at the 3-position, and a methyl group at the 4-position. Coumarins are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, which are influenced by substituent patterns .

Properties

IUPAC Name

6-chloro-3-(3-chlorophenyl)-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2O2/c1-9-13-8-12(18)5-6-14(13)20-16(19)15(9)10-3-2-4-11(17)7-10/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMCIEFQRILYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)Cl)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reaction Design

  • Phenol Component : 6-Chlororesorcinol (1,3-dihydroxy-6-chlorobenzene) introduces the 6-chloro substituent on the coumarin’s benzene ring.
  • β-Keto Ester : Ethyl acetoacetate provides the acetyl group, which cyclizes to form the 4-methyl substituent.
  • Aryl Aldehyde : 3-Chlorobenzaldehyde is incorporated to install the 3-chlorophenyl group via concurrent Knoevenagel condensation.

Reaction Conditions :

  • Catalyst : Concentrated sulfuric acid or trifluoroacetic acid (TFA).
  • Temperature : 80–120°C under reflux.
  • Time : 4–12 hours, monitored by TLC for completion.

Mechanistic Insights :
The acid catalyst protonates the carbonyl oxygen of ethyl acetoacetate, facilitating nucleophilic attack by the phenolic hydroxyl group. Subsequent dehydration forms the lactone ring, while the 3-chlorophenyl group is introduced via aldol-like condensation.

Yield : 60–75%, depending on the purity of 6-chlororesorcinol and reaction stoichiometry.

Post-Functionalization via Suzuki-Miyaura Coupling

For coumarins pre-functionalized with a halogen at position 3, palladium-catalyzed cross-coupling offers a robust route to introduce the 3-chlorophenyl group.

Synthesis of 3-Bromo-6-chloro-4-methylcoumarin

  • Bromination : Treat 6-chloro-4-methylcoumarin with N-bromosuccinimide (NBS) in acetic acid at 60°C for 6 hours.
  • Yield : 85–90%.

Coupling with 3-Chlorophenylboronic Acid

  • Catalyst : Pd(PPh3)4 (5 mol%).
  • Base : K2CO3 in a 2:1 dioxane/water mixture.
  • Conditions : 90°C, 12 hours under argon.
  • Yield : 70–80%.

Advantages :

  • High regioselectivity for position 3.
  • Compatibility with sensitive functional groups.

Sandmeyer Reaction for Chloro Functionalization

This two-step protocol converts an amino group to chloro, ideal for installing the 6-chloro substituent.

Synthesis of 6-Aminocoumarin

  • Reduction : 6-Nitrocoumarin is reduced using Fe powder and NH4Cl in ethanol/water at 80°C.
  • Yield : 85%.

Diazotization and Chlorination

  • Diazotization : Treat 6-aminocoumarin with NaNO2 and HCl at 0–5°C.
  • Chlorination : Add CuCl to the diazonium salt, stirring at room temperature for 2 hours.
  • Yield : 65–75%.

Knoevenagel Condensation for Late-Stage Functionalization

This method builds the coumarin core while simultaneously introducing the 3-chlorophenyl group.

Reaction Design

  • Salicylaldehyde Derivative : 6-Chloro-4-methylsalicylaldehyde.
  • Active Methylene Component : 3-Chlorophenylacetonitrile.

Conditions :

  • Catalyst : Piperidine in ethanol.
  • Temperature : Reflux (78°C) for 8 hours.
  • Yield : 50–60%.

Comparative Analysis of Synthetic Routes

Method Starting Materials Catalyst/Reagents Conditions Yield
Pechmann Condensation 6-Chlororesorcinol, Ethyl acetoacetate, 3-Chlorobenzaldehyde H2SO4/TFA 80–120°C, 4–12 h 60–75%
Suzuki Coupling 3-Bromo-6-chloro-4-methylcoumarin, 3-Chlorophenylboronic acid Pd(PPh3)4, K2CO3 90°C, 12 h 70–80%
Sandmeyer Reaction 6-Nitrocoumarin, Fe, NH4Cl, CuCl Fe/NH4Cl, NaNO2, HCl, CuCl 0–25°C, 2–4 h 65–75%
Knoevenagel Condensation 6-Chloro-4-methylsalicylaldehyde, 3-Chlorophenylacetonitrile Piperidine 78°C, 8 h 50–60%

Key Observations :

  • The Pechmann method offers the shortest route but requires precise control over aldehyde reactivity.
  • Suzuki coupling provides superior regioselectivity but necessitates pre-halogenated intermediates.
  • Sandmeyer reactions are reliable for chloro installation but involve toxic intermediates.

Advanced Mechanistic Considerations

Steric and Electronic Effects

The electron-withdrawing chloro groups on both the coumarin core and phenyl ring deactivate the system, necessitating aggressive catalysts like TFA or Pd complexes. Steric hindrance at position 3 slows coupling reactions, favoring bulky ligands like PPh3.

Solvent Optimization

Polar aprotic solvents (DMF, DMSO) enhance the solubility of halogenated intermediates in cross-coupling reactions, while ethanol facilitates Pechmann condensations by stabilizing protonated intermediates.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(3 inverted exclamation mark -chlorophenyl)-4-methylcoumarin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydrocoumarins.

    Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrocoumarins.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Antioxidant Properties

Overview : Coumarins are recognized for their antioxidant capabilities, which can mitigate oxidative stress-related diseases.

Research Findings :

  • A study evaluated the antioxidant activity of several coumarin derivatives, including 6-chloro-3-(3'-chlorophenyl)-4-methylcoumarin. It was found to exhibit significant free radical scavenging activity against DPPH and ABTS radicals, indicating its potential as a natural antioxidant .

Data Table: Antioxidant Activity Comparison

CompoundEC50 (µM) DPPHEC50 (µM) ABTS
6-Chloro-3-(3'-chlorophenyl)-4-methylcoumarin15.212.5
4-Hydroxycoumarin23.520.0
4-Methylumbelliferone30.028.0

Anti-inflammatory Effects

Overview : Coumarins have been studied for their anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and other inflammatory diseases.

Research Findings :

  • In vitro studies have shown that derivatives of coumarins can inhibit lipoxygenase (LOX), an enzyme involved in the inflammatory process. The compound demonstrated effective inhibition rates, suggesting its potential use in anti-inflammatory therapies .

Anticancer Activities

Overview : The potential anticancer properties of coumarins have been widely researched due to their ability to induce apoptosis in cancer cells.

Case Studies :

  • A recent study highlighted the effectiveness of various coumarin derivatives, including 6-chloro-3-(3'-chlorophenyl)-4-methylcoumarin, against different cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited cytotoxic effects with IC50 values lower than those of standard chemotherapeutic agents .

Photophysical Properties

Overview : The photophysical properties of coumarins make them suitable for applications in fluorescence imaging and as fluorescent probes.

Research Findings :

  • The compound has been characterized for its fluorescence properties, which can be utilized in biological imaging techniques. Its ability to fluoresce under UV light makes it a candidate for tracking cellular processes in real-time .

Material Science Applications

Overview : Coumarins are being explored as components in polymer science due to their unique chemical properties.

Research Findings :

  • The incorporation of coumarin derivatives into polymer matrices has been investigated for developing materials with enhanced optical properties and UV protection capabilities .

Mechanism of Action

The mechanism of action of 6-Chloro-3-(3 inverted exclamation mark -chlorophenyl)-4-methylcoumarin involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

6-Chloro-3-(4'-Chlorophenyl)-4-Methylcoumarin
  • Structure : Differs in the position of the chloro group on the phenyl ring (para vs. meta).
  • Impact : The para-chloro substituent may induce stronger electron-withdrawing effects compared to meta, altering reactivity in electrophilic substitutions or hydrogen-bonding interactions .
  • Crystallography : The bromo analog, 6-bromo-3-(4'-chlorophenyl)-4-methylcoumarin (C₁₆H₁₀BrClO₂), exhibits a planar coumarin core with intermolecular C–H⋯O interactions stabilizing its crystal packing .
6-Chloro-3-(4'-Methoxyphenyl)-4-Methylcoumarin (CAS 263364-82-5)
  • Structure : Replaces the 3'-Cl with a 4'-methoxy group.
  • Impact : The methoxy group is electron-donating, which could reduce electrophilicity at the coumarin core compared to chloro-substituted analogs. This may decrease reactivity in nucleophilic environments but improve solubility .
6-Chloro-4-Methyl-3-Phenylcoumarin (CAS 112030-31-6)
  • Structure : Lacks the chloro substituent on the phenyl ring.
  • Impact : Absence of the second chloro group reduces molecular weight (MW ≈ 300 vs. 335 g/mol for the target compound) and logP (predicted ~3.5 vs. ~4.0), affecting membrane permeability .

Halogenation Effects: Chloro vs. Bromo Analogs

6-Bromo-3-(4'-Hydroxyphenyl)-4-Methylcoumarin (CAS 331821-21-7)
  • Structure : Bromine replaces chlorine at the 6-position, with a hydroxyl group on the phenyl ring.
  • Impact: Bromine increases molecular weight (MW 329.99 vs. The hydroxyl group introduces hydrogen-bonding capability, which is absent in the target compound .

Methyl Group Influence

6-Chloro-3-(3'-Chlorophenyl)-Coumarin (No Methyl Group)
  • Hypothetical Structure : Removal of the 4-methyl group.
  • Impact: The methyl group at C4 in the target compound likely contributes to steric hindrance, affecting rotational freedom and molecular packing. For example, in 6-chloro-4-[(4-methyl)phenoxymethyl]coumarin, the methyl group induces bond angle deviations (e.g., C6–C5–C4 = 117.91°) and stabilizes layered crystal packing via C–H⋯O interactions .

Data Tables

Table 1: Key Properties of Selected Coumarin Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) logP
6-Chloro-3-(3'-chlorophenyl)-4-methylcoumarin Not Available C₁₆H₁₀Cl₂O₂ 305.73 ~4.0
6-Bromo-3-(4'-hydroxyphenyl)-4-methylcoumarin 331821-21-7 C₁₆H₁₀BrO₃ 329.99 3.8
6-Chloro-3-(4'-methoxyphenyl)-4-methylcoumarin 263364-82-5 C₁₇H₁₃ClO₃ 300.74 ~3.2

Table 2: Crystallographic Parameters

Compound Space Group Key Interactions Bond Length Deviations
6-Bromo-3-(4'-chlorophenyl)-4-methylcoumarin P2₁/c C–H⋯O (2.56 Å) C5–C7: 1.449 Å
6-Chloro-4-(4-methylphenoxymethyl)coumarin P 1 C–H⋯Cl (3.21 Å) C6–C5–C4: 117.91°

Biological Activity

6-Chloro-3-(3-chlorophenyl)-4-methylcoumarin is a synthetic compound belonging to the coumarin family, which has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis of 6-Chloro-3-(3-chlorophenyl)-4-methylcoumarin

The synthesis of 6-Chloro-3-(3-chlorophenyl)-4-methylcoumarin typically involves the condensation of 3-chlorobenzaldehyde with 4-methylcoumarin in the presence of a suitable acid catalyst. Various methods have been explored to optimize yield and purity. The synthetic route often includes:

  • Condensation Reaction : Reaction between 4-methylcoumarin and 3-chlorobenzaldehyde.
  • Cyclization : Formation of the coumarin structure through cyclization.
  • Purification : Techniques such as recrystallization or chromatography to obtain pure compounds.

Biological Activity

The biological activity of 6-Chloro-3-(3-chlorophenyl)-4-methylcoumarin has been evaluated in several studies, highlighting its potential as an anticancer agent and an inhibitor of various enzymes.

Anticancer Activity

Research has indicated that coumarins exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies have demonstrated that 6-Chloro-3-(3-chlorophenyl)-4-methylcoumarin exhibits potent cytotoxicity against human cancer cell lines, including A549 (lung carcinoma) and MCF-7 (breast cancer) cells. The IC50 values for these cell lines were reported to be in the low micromolar range, indicating strong antiproliferative effects .

Enzyme Inhibition

Coumarins are known for their ability to inhibit key enzymes involved in cancer progression:

  • Carbonic Anhydrase Inhibition : Similar coumarin derivatives have shown selective inhibition against carbonic anhydrase isoforms, particularly CA IX, which is implicated in tumorigenesis. The inhibition constants (K_i) for related compounds were reported below 50 nM, suggesting that structural modifications can enhance inhibitory potency .
  • Tyrosinase Inhibition : Tyrosinase is another target for coumarins due to its role in melanin production and skin disorders. Preliminary studies suggest that modifications at the phenyl ring can enhance tyrosinase inhibitory activity .

The mechanisms through which 6-Chloro-3-(3-chlorophenyl)-4-methylcoumarin exerts its biological effects include:

  • Apoptosis Induction : The compound may trigger apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidant Activity : Coumarins possess antioxidant properties that help mitigate oxidative stress within cells, potentially contributing to their anticancer effects .
  • Enzyme Modulation : By inhibiting specific enzymes such as carbonic anhydrase and tyrosinase, these compounds can disrupt cancer cell metabolism and proliferation pathways .

Case Studies

Several studies have documented the biological efficacy of coumarins similar to 6-Chloro-3-(3-chlorophenyl)-4-methylcoumarin:

  • Study on A549 Cells : A study demonstrated a significant reduction in cell viability upon treatment with 6-Chloro-3-(3-chlorophenyl)-4-methylcoumarin, with IC50 values indicating strong cytotoxicity compared to standard chemotherapeutics .
  • Tyrosinase Inhibition Assay : Another investigation reported that modifications on the coumarin scaffold led to enhanced tyrosinase inhibition, suggesting a structure-activity relationship that could be exploited for developing skin-whitening agents or treatments for hyperpigmentation disorders .

Summary Table of Biological Activities

Activity TypeTarget Enzyme/Cell LineIC50 Value (µM)Reference
CytotoxicityA549 (Lung Cancer)<10
CytotoxicityMCF-7 (Breast Cancer)<15
Carbonic AnhydraseCA IX<50
Tyrosinase Inhibition-Variable

Q & A

Basic: What are the established synthetic routes for 6-chloro-3-(3'-chlorophenyl)-4-methylcoumarin, and how do reaction conditions influence yield?

Methodological Answer:
The compound is typically synthesized via condensation reactions between substituted coumarin precursors and aryl aldehydes. For example:

  • Step 1: React 3-acetylcoumarin derivatives with 3-chlorobenzaldehyde in chloroform or THF, using piperidine as a catalyst .
  • Step 2: Purify via recrystallization (e.g., in ethyl acetate) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .
    Key Variables:
  • Solvent polarity affects reaction kinetics; chloroform enhances electrophilicity of the aldehyde.
  • Catalyst choice (e.g., piperidine vs. triethylamine) impacts enolate formation and yield .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this coumarin derivative?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify substituents via characteristic shifts:
  • Methyl groups at δ 2.3–2.5 ppm.
  • Aromatic protons (chlorophenyl) at δ 7.2–7.8 ppm, split due to meta/para chlorine .
    • ¹³C NMR: Confirm carbonyl (C=O) at ~160 ppm and quaternary carbons .
  • HPLC: Validate purity (>95%) using reversed-phase C18 columns with UV detection (λ = 254–280 nm, based on coumarin’s chromophore) .
  • Mass Spectrometry: Exact mass (calc. 318.99 g/mol) confirms molecular formula .

Advanced: How does the 3'-chlorophenyl substituent influence reactivity under nucleophilic or oxidative conditions?

Methodological Answer:

  • Nucleophilic Attack: The electron-withdrawing chlorine at the 3'-position deactivates the phenyl ring, reducing electrophilic substitution. However, the coumarin lactone ring remains reactive at the 4-position. For example:
    • Reaction with hydroxylamine may yield isoxazolone derivatives via lactone ring opening, as observed in analogous 4-chloro-3-formylcoumarin systems .
  • Oxidative Stability: The methyl group at C4 stabilizes the coumarin core, but prolonged exposure to light/oxidizers (e.g., CrO₃) may degrade the chlorophenyl moiety .

Advanced: What structure-activity relationships (SAR) are hypothesized for this compound in biological systems?

Methodological Answer:

  • Anticoagulant Activity: Analogous 4-hydroxycoumarins (e.g., Coumachlor) show that chloro substituents enhance binding to vitamin K epoxide reductase (VKOR). The 3'-chlorophenyl group may improve hydrophobic interactions in the enzyme’s active site .
  • Meta vs. Para Substitution: Compared to 4'-chlorophenyl analogs, the 3'-chloro configuration reduces steric hindrance, potentially increasing bioavailability .

Advanced: How can researchers resolve contradictions in reported melting points or spectral data?

Methodological Answer:

  • Polymorphism: Use differential scanning calorimetry (DSC) to identify polymorphic forms. For example, recrystallization from ethanol vs. acetonitrile may yield distinct crystal lattices .
  • Impurity Profiling: Combine HPLC-MS to detect trace byproducts (e.g., di-chlorinated derivatives) that skew melting points .
  • Computational Validation: Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values to confirm structural assignments .

Advanced: What strategies optimize HPLC quantification of this compound in complex matrices?

Methodological Answer:

  • Mobile Phase: Use acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid to improve peak symmetry .
  • Detection: Set UV detector to 265 nm (λmax for coumarin core) .
  • Validation: Perform spike-and-recovery tests in biological samples (e.g., plasma) to assess matrix effects .

Advanced: How do computational models predict its solubility and metabolic stability?

Methodological Answer:

  • Solubility: Calculate partition coefficient (XLogP = ~3.8 ) to predict logP-dependent permeability.
  • Metabolism: Use docking simulations (e.g., AutoDock Vina) to model interactions with cytochrome P450 enzymes. The 3'-chlorophenyl group may hinder oxidation at the coumarin core, extending half-life .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-(3 inverted exclamation mark -chlorophenyl)-4-methylcoumarin
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-(3 inverted exclamation mark -chlorophenyl)-4-methylcoumarin

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